molecular formula C13H26N2O4 B2395204 Boc-ile-N(och3)CH3 CAS No. 87694-51-7

Boc-ile-N(och3)CH3

Cat. No. B2395204
CAS RN: 87694-51-7
M. Wt: 274.361
InChI Key: QOGDJNZWRYUFQH-UWVGGRQHSA-N
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Description

“Boc-ile-N(och3)CH3” is a chemical compound with the molecular formula C13H26N2O4 . It is also known by other names such as BOC-ILE-NME (OME), BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE, BOC-L-ISOLEUCINE N,O-DIMETHYLHYDROXAMIDE, and N-ALPHA-T-BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE .


Synthesis Analysis

The synthesis of “Boc-ile-N(och3)CH3” involves 4 synthesis methods . The reaction conditions involve the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15 degrees Celsius for 1 hour .


Molecular Structure Analysis

The molecular structure of “Boc-ile-N(och3)CH3” is represented by the molecular formula C13H26N2O4 . The InChI Key is QOGDJNZWRYUFQH-UWVGGRQHSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-ile-N(och3)CH3” include the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15 degrees Celsius for 1 hour .


Physical And Chemical Properties Analysis

“Boc-ile-N(och3)CH3” has a molecular weight of 274.36 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Peptide Design and Conformational Studies

  • Design and Structural Analysis of Peptides

    The peptide Boc-L-Val-ΔPhe-ΔPhe-L-Ile-OCH3 was synthesized and analyzed for its crystal and molecular structure using X-ray diffraction. The peptide exhibited a right-handed 3_10-helical conformation, influenced by its constituent amino acids and molecular interactions. This research demonstrates the application of Boc-ile-N(och3)CH3 in studying peptide structures and designing peptides with specific conformations (Bhatia et al., 1999).

  • Understanding Peptide Folding

    The study of peptides with alpha, beta-dehydro residues like Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 contributes to understanding how different amino acid sequences and modifications affect peptide folding and conformation. The research findings are significant for designing peptides with desired structural features and functionalities (Bhatia et al., 1999).

  • Synthesis and Analysis of Model Peptides

    The peptide Boc-Ile-ΔAla-OCH3 was synthesized to study its three-dimensional structure in different solvents. This research highlights the use of Boc-ile-N(och3)CH3 in synthesizing model peptides to understand their structural properties under various conditions (Dey et al., 2005).

  • Exploration of Peptide Molecular Conformation

    Research involving peptides like N-Boc-L-Val-delta Phe-L-Ile-OCH3 has contributed to the exploration of their molecular conformation, providing insights into the structural aspects of peptides and their potential applications in scientific research (Dey, Mitra, & Singh, 2009).

  • Development of Looping Structures in Peptides

    The study of linear hexapeptide Boc-(D-Ala-ΔZPhe-L-Ala)2-OCH3 demonstrates the formation of novel looping structures in peptides, which can have implications in designing peptides for specific functions or properties (Inai et al., 2001).

Biomedical and Chemical Applications

  • Antioxidant Activity of Peptide Compounds

    The synthesis and characterization of chiral N-boc organotellurium compounds, which contain peptide groups, revealed significant antioxidant activity. This finding suggests potential biomedical applications of Boc-ile-N(och3)CH3 derivatives (Revanna et al., 2016).

  • Study of Peptide Oscillation Modes

    Terahertz time-domain spectroscopy was used to study the accordion-like oscillation modes of helical peptides, including Boc-(l-Ala-Aib)n-OCH3. Such research can contribute to understanding the dynamic behaviors of peptides and their potential applications (Itagaki et al., 2017).

Safety and Hazards

When handling “Boc-ile-N(och3)CH3”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGDJNZWRYUFQH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ile-N(och3)CH3

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